molecular formula C14H10Cl3N3S B12005854 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 764653-12-5

2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12005854
CAS No.: 764653-12-5
M. Wt: 358.7 g/mol
InChI Key: WUKXCHQIWWJUCJ-QGMBQPNBSA-N
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Description

2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes a thiosemicarbazone moiety attached to a dichlorobenzaldehyde and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light, followed by hydrolysis with zinc chloride in an acidic solvent . This method ensures easy production control, low material consumption, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, agricultural chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound’s chlorinated aromatic rings can interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

764653-12-5

Molecular Formula

C14H10Cl3N3S

Molecular Weight

358.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H10Cl3N3S/c15-9-3-1-4-10(7-9)19-14(21)20-18-8-11-12(16)5-2-6-13(11)17/h1-8H,(H2,19,20,21)/b18-8+

InChI Key

WUKXCHQIWWJUCJ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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